

Gabosine F chemical formula and molecular weight

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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689

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Gabosine F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosine F is a naturally occurring C7 carbasugar belonging to the diverse family of gabosines, a class of secondary metabolites produced by various *Streptomyces* strains.^[1] These compounds are characterized by a polyhydroxylated methyl cyclohexane core and have garnered significant interest within the scientific community due to their promising pharmacological activities, which include antibiotic, anticancer, and enzyme-inhibiting properties.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties of **Gabosine F**, alongside a proposed biosynthetic pathway and a summary of the known biological activities of the broader **gabosine** family. While specific experimental protocols for the isolation and detailed signaling pathway involvement of **Gabosine F** are not extensively documented in publicly available literature, this guide consolidates the current understanding to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Chemical Properties

Gabosine F is a cyclitol derivative with a ketone functional group. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₇ H ₁₂ O ₄	PhytoBank
Average Molecular Weight	160.169 g/mol	PhytoBank
IUPAC Name	2,3,4-trihydroxy-6-methylcyclohexan-1-one	PhytoBank
Synonyms	2,3,4-Trihydroxy-6-methylcyclohexanone	PhytoBank
InChI Key	FQFXYNHVFHPV-UHFFFAOYSA-N	PhytoBank
SMILES	<chem>CC1CC(O)C(O)C(O)C1=O</chem>	PhytoBank

Biosynthesis

The biosynthesis of gabosines is an area of ongoing research. It is hypothesized that the pathway originates from the pentose phosphate pathway, with sedoheptulose 7-phosphate (S-7-P) serving as a key precursor. A proposed pathway involves the cyclization of S-7-P via an aldol reaction to form 2-epi-5-epi-valiolone.[3] This intermediate is then believed to undergo a series of enzymatic transformations, including dehydrations, oxidations, reductions, and epimerizations, to generate the diverse range of gabosine structures, including **Gabosine F**. [3] A keto-enol equilibrium cascade starting from 2-epi-5-epi-valiolone is thought to be a crucial step in producing the necessary precursors for the different structural types of gabosines.[3]

Caption: Proposed biosynthetic pathway of the **Gabosine** family.

Biological Activity and Potential Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of **Gabosine F** are limited, the **gabosine** family as a whole exhibits a range of significant biological effects.

Known Biological Activities of the Gabosine Family

- **Antibiotic Properties:** Several gabosines have demonstrated antibacterial activity.

- **Anticancer Potential:** Some members of the **gabosine** family have been investigated for their cytotoxic effects against cancer cell lines.[\[2\]](#)
- **Enzyme Inhibition:** Gabosines are known to inhibit various enzymes. For instance, Gabosine J has been shown to inhibit α -mannosidase.[\[1\]](#)
- **DNA-Binding Properties:** Certain gabosines, including **Gabosine F**, have been reported to possess DNA-binding capabilities.[\[4\]](#)

The diverse biological activities of the **gabosine** family suggest that they may interact with multiple cellular targets and signaling pathways. However, the precise molecular mechanisms and the specific pathways modulated by **Gabosine F** have yet to be elucidated.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Gabosine F** are not readily available in the current body of scientific literature. However, general methodologies for the isolation of secondary metabolites from *Streptomyces* and the synthesis of various gabosines can be adapted for research on **Gabosine F**.

General Isolation Procedure for Gabosines from *Streptomyces*

A general workflow for the isolation of gabosines from *Streptomyces* cultures is outlined below. This is a representative protocol and would require optimization for the specific case of **Gabosine F**.

Caption: General workflow for the isolation of **Gabosine F**.

Note to Researchers: The synthesis of various gabosines, such as Gabosine H, has been achieved and documented.[\[5\]](#) These synthetic strategies often employ chiral starting materials and involve key steps like ring-closing metathesis. Researchers interested in obtaining **Gabosine F** for biological studies may consider chemical synthesis as a viable alternative to isolation from natural sources, especially if the producing strain is not readily accessible.

Conclusion and Future Directions

Gabosine F represents a promising member of the **gabosine** family of natural products. Its chemical structure and the known biological activities of related compounds suggest its potential as a lead for the development of new therapeutic agents. Future research should focus on the following areas:

- **Isolation and Full Characterization:** A detailed protocol for the isolation of **Gabosine F** from a producing *Streptomyces* strain is needed to obtain sufficient quantities for comprehensive biological evaluation.
- **Elucidation of Biological Activity:** In-depth studies are required to determine the specific biological targets of **Gabosine F** and to quantify its activity in relevant assays (e.g., antimicrobial, anticancer, enzyme inhibition).
- **Mechanism of Action and Signaling Pathway Analysis:** Investigating the molecular mechanisms by which **Gabosine F** exerts its biological effects will be crucial for understanding its therapeutic potential. This includes identifying the specific signaling pathways it modulates.
- **Total Synthesis:** The development of an efficient total synthesis route for **Gabosine F** would provide a reliable source of the compound for further research and development.

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